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Compound of Interest

Compound Name: o-Cymen-5-ol

Cat. No.: B166981 Get Quote

Spectroscopic Analysis of o-Cymen-5-ol: A
Technical Guide
Introduction

o-Cymen-5-ol (IUPAC name: 4-isopropyl-3-methylphenol) is a substituted phenol with a

molecular formula of C₁₀H₁₄O and a monoisotopic mass of 150.1045 g/mol . It is an isomer of

thymol and carvacrol and finds applications in cosmetics as a preservative and in various other

industries. A thorough understanding of its molecular structure is crucial for its application and

development. This technical guide provides a detailed analysis of o-Cymen-5-ol using Nuclear

Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). The presented data, including predicted NMR shifts and expected IR

absorptions, serves as a valuable resource for researchers, scientists, and professionals in

drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data
The proton NMR (¹H NMR) spectrum provides information about the chemical environment and

connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR data for o-Cymen-5-ol in
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a typical deuterated solvent (e.g., CDCl₃) is summarized in the table below.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.9 - 7.1 d 1H Ar-H

~6.6 - 6.8 d 1H Ar-H

~6.5 - 6.7 s 1H Ar-H

~4.5 - 5.5 s (broad) 1H -OH

~3.0 - 3.4 sept 1H -CH(CH₃)₂

~2.2 s 3H Ar-CH₃

~1.2 d 6H -CH(CH₃)₂

Note: Predicted chemical shifts can vary slightly depending on the solvent and the prediction

algorithm used. 'd' denotes a doublet, 's' a singlet, and 'sept' a septet.

Predicted ¹³C NMR Data
The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon

environments in a molecule. The predicted ¹³C NMR data for o-Cymen-5-ol is presented

below.
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Chemical Shift (δ) ppm Carbon Assignment

~150 - 155 C-OH (aromatic)

~135 - 140 C-isopropyl (aromatic)

~130 - 135 C-CH₃ (aromatic)

~125 - 130 CH (aromatic)

~115 - 120 CH (aromatic)

~110 - 115 CH (aromatic)

~30 - 35 -CH(CH₃)₂

~20 - 25 -CH(CH₃)₂

~15 - 20 Ar-CH₃

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

Expected IR Absorption Bands
The IR spectrum of o-Cymen-5-ol is expected to show characteristic absorption bands

corresponding to its phenolic and alkyl-substituted aromatic structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b166981?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration Type Functional Group

3200 - 3600 (broad) O-H stretch Phenolic -OH

3000 - 3100 C-H stretch Aromatic C-H

2850 - 2960 C-H stretch Aliphatic C-H

1500 - 1600 C=C stretch Aromatic ring

1450 - 1480 C-H bend Aliphatic C-H

1150 - 1250 C-O stretch Phenolic C-O

800 - 900 C-H bend (out-of-plane) Aromatic C-H

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that often

leads to characteristic fragmentation patterns, providing valuable structural information.

Mass Spectrometry Data and Fragmentation Analysis
The mass spectrum of o-Cymen-5-ol (under EI conditions) would exhibit a molecular ion peak

and several fragment ions. The NIST WebBook provides an experimental mass spectrum for 3-

Methyl-4-isopropylphenol.[1]

m/z Relative Intensity Proposed Fragment

150 High [M]⁺ (Molecular Ion)

135 High [M - CH₃]⁺

107 Moderate
[M - C₃H₇]⁺ or subsequent

fragmentation

91 Moderate Tropylium ion [C₇H₇]⁺

77 Low Phenyl cation [C₆H₅]⁺
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The fragmentation of phenols is well-documented.[2][3] For o-Cymen-5-ol, the molecular ion

[C₁₀H₁₄O]⁺ would be prominent. A common fragmentation pathway for alkylphenols is the

benzylic cleavage, leading to the loss of a methyl group (CH₃) to form a stable ion at m/z 135.

[4][5] Loss of the isopropyl group (C₃H₇) can also occur.

Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data discussed.

NMR Sample Preparation and Analysis
Sample Preparation: Dissolve 5-25 mg of o-Cymen-5-ol in approximately 0.6-1.0 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For

¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise

ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
Background Collection: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric and instrumental interferences.

Sample Application: Place a small amount of solid o-Cymen-5-ol directly onto the ATR

crystal. Apply pressure using the instrument's clamp to ensure good contact between the

sample and the crystal.

Spectrum Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is typically presented as transmittance or

absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of the volatile o-Cymen-5-ol sample into the

ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for pure

samples.

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated by a

mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis
The logical flow from sample preparation to structural elucidation using multiple spectroscopic

techniques is crucial for a comprehensive analysis.
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Workflow of Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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